molecular formula C16H18N2O2 B15064374 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) CAS No. 89971-96-0

2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)

Cat. No.: B15064374
CAS No.: 89971-96-0
M. Wt: 270.33 g/mol
InChI Key: PQRQHRWJLCHMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol is a complex organic compound that belongs to the class of indenopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol typically involves multi-component reactions (MCRs), which are advantageous due to their efficiency and ability to produce structurally diverse molecules. One common method involves the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers good yields, atom economy, and short reaction times.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol stands out due to its specific structural features that allow for unique interactions with biological targets, such as DNA and enzymes. Its ability to inhibit topoisomerase IIα with high specificity and low toxicity makes it a promising candidate for further research and development in anticancer therapies .

Properties

CAS No.

89971-96-0

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-[2-hydroxyethyl(5H-indeno[1,2-b]pyridin-5-yl)amino]ethanol

InChI

InChI=1S/C16H18N2O2/c19-10-8-18(9-11-20)16-13-5-2-1-4-12(13)15-14(16)6-3-7-17-15/h1-7,16,19-20H,8-11H2

InChI Key

PQRQHRWJLCHMOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2N=CC=C3)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.